2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide
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Overview
Description
2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Oxadiazole Ring: This step often involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Formation of the Acetamide Moiety: The final step involves the acylation of an amine with an acetic acid derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors. The oxadiazole ring and phenoxy group could play crucial roles in binding to these targets, while the acetamide moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide: Similar structure with a different methyl group position.
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide: Chlorine substituent instead of a methyl group.
2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-methylphenyl)acetamide: Methyl group on the phenylacetamide moiety.
Uniqueness
The uniqueness of 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-phenylacetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-8-7-9-17(14-16)22-25-23(29-26-22)19-12-5-6-13-20(19)28-15-21(27)24-18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTDHAVDTWFOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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